2-(1H-indazol-5-yl)ethanamine
Overview
Description
2-(1H-indazol-5-yl)ethanamine is a compound belonging to the indazole family, which is a class of heterocyclic aromatic organic compounds. Indazoles are known for their wide range of biological activities and are used in various medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Mechanism of Action
Target of Action
2-(1H-indazol-5-yl)ethanamine is a compound that has been reported to have inhibitory activities on protein kinase B/Akt . Protein kinase B, also known as Akt, plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .
Mode of Action
The compound interacts with its target, Akt, by binding to it, which results in the inhibition of Akt’s activity . This interaction can lead to changes in the cell, such as altered cell proliferation and survival, as Akt is involved in these processes .
Biochemical Pathways
The inhibition of Akt can affect several biochemical pathways. Akt is a central node in the PI3K/Akt/mTOR pathway, which is involved in cell survival and growth . Therefore, the inhibition of Akt by this compound can potentially affect these cellular processes .
Result of Action
The primary result of the action of this compound is the inhibition of Akt, which can lead to altered cell proliferation and survival . For example, the compound was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .
Biochemical Analysis
Biochemical Properties
2-(1H-indazol-5-yl)ethanamine interacts with various enzymes and proteins in biochemical reactions. For instance, substituted-1H-indazoles have been reported to exhibit inhibitory activities on protein kinase B/Akt . This suggests that this compound may interact with similar proteins and enzymes, influencing their function and activity.
Cellular Effects
The cellular effects of this compound are largely dependent on its interactions with various biomolecules. For instance, it has been found that certain indazole derivatives can inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle . This suggests that this compound may have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, certain indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indazol-5-yl)ethanamine can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines, which forms the indazole ring . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of indazole derivatives often involves metal-catalyzed synthesis due to its efficiency and high yield. For example, the Cu(OAc)2-catalyzed reaction mentioned earlier is favored in industrial settings because it minimizes the formation of byproducts and provides good to excellent yields .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indazol-5-yl)ethanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(1H-indazol-5-yl)ethanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as antihypertensive and anti-inflammatory agents.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(1H-indazol-5-yl)ethanamine is unique due to its specific indazole structure, which imparts distinct biological activities not found in other similar compounds. Its ability to inhibit specific enzymes and interact with various molecular targets makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-(1H-indazol-5-yl)ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-4-3-7-1-2-9-8(5-7)6-11-12-9/h1-2,5-6H,3-4,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZXUCGXEMALSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCN)C=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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